molecular formula C17H23BN2O4 B13044123 3-((tetrahydro-2H-pyran-4-yl)oxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile

3-((tetrahydro-2H-pyran-4-yl)oxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile

Cat. No.: B13044123
M. Wt: 330.2 g/mol
InChI Key: KHIWZOYMFJUEBP-UHFFFAOYSA-N
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Description

    3-((tetrahydro-2H-pyran-4-yl)oxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile is a complex organic compound with a unique structure.

    Structure: Its chemical formula is C{16}H~{24}BNO~{4}, and it contains a picolinonitrile moiety linked to a tetrahydro-2H-pyran ring via an ether linkage.

  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions: Specific reaction conditions and reagents are crucial for achieving high yields and purity.

      Industrial Production: Although not widely produced industrially, research efforts are ongoing to optimize its synthesis for practical applications.

  • Chemical Reactions Analysis

      Reactivity: It undergoes various reactions, including oxidation, reduction, and substitution.

      Common Reagents: Reagents like boron-based compounds, nitriles, and pyridines play a role in its transformations.

      Major Products: The major products depend on the specific reaction conditions and the functional groups involved.

  • Scientific Research Applications

      Chemistry: Researchers explore its use as a building block for more complex molecules.

      Biology: Investigations focus on its potential as a bioactive compound or as a probe in biological studies.

      Medicine: Its pharmacological properties are being studied for drug development.

      Industry: Applications may include materials science, catalysis, or organic electronics.

  • Mechanism of Action

      Targets: The compound likely interacts with specific cellular targets, affecting biological processes.

      Pathways: Understanding its mode of action involves studying relevant biochemical pathways.

  • Comparison with Similar Compounds

    Remember that this compound’s research landscape is dynamic, and new findings may emerge

    Properties

    Molecular Formula

    C17H23BN2O4

    Molecular Weight

    330.2 g/mol

    IUPAC Name

    3-(oxan-4-yloxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile

    InChI

    InChI=1S/C17H23BN2O4/c1-16(2)17(3,4)24-18(23-16)15-6-5-14(13(11-19)20-15)22-12-7-9-21-10-8-12/h5-6,12H,7-10H2,1-4H3

    InChI Key

    KHIWZOYMFJUEBP-UHFFFAOYSA-N

    Canonical SMILES

    B1(OC(C(O1)(C)C)(C)C)C2=NC(=C(C=C2)OC3CCOCC3)C#N

    Origin of Product

    United States

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